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Compound of Interest

Compound Name: Trideca-4,7-diynal

Cat. No.: B14405806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected experimental data for Trideca-4,7-
diynal against published literature values for structurally similar compounds. Due to the limited

availability of specific experimental data for Trideca-4,7-diynal in public literature, this

comparison relies on established principles of organic spectroscopy and data from related

polyunsaturated alkynes.

Physicochemical Properties
A summary of the basic physicochemical properties of Trideca-4,7-diynal is presented below.

Property Value Source

Molecular Formula C₁₃H₁₈O

Molecular Weight 190.28 g/mol

CAS Number 87681-30-9

Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for Trideca-4,7-diynal based

on typical values for alkynyl aldehydes and related compounds from published literature.
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¹³C NMR Spectroscopy

The expected chemical shifts for the carbon atoms in Trideca-4,7-diynal are estimated based

on standard ranges for similar functional groups.[1][2][3] The aldehyde carbon is expected to

be the most downfield signal, while the sp-hybridized carbons of the alkyne groups will appear

in their characteristic region.

Carbon Atom
Expected Chemical Shift
(ppm)

Notes

C1 (CHO) 190 - 200 Aldehyde carbonyl carbon.

C2 40 - 50
Methylene group adjacent to

the aldehyde.

C3 20 - 30 Methylene group.

C4, C5 70 - 90 Internal alkyne carbons.

C6 20 - 30
Methylene group between the

alkynes.

C7, C8 70 - 90 Internal alkyne carbons.

C9 - C12 10 - 40 Alkyl chain carbons.

C13 ~14 Terminal methyl group.

¹H NMR Spectroscopy

Proton NMR data is predicted based on typical coupling constants and chemical shifts for

protons in similar electronic environments.
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Proton(s)
Expected Chemical
Shift (ppm)

Multiplicity Notes

H1 (CHO) 9.6 - 9.8 Triplet

Aldehyde proton

coupled to C2

protons.

H2 ~2.5 Quartet

Methylene protons

adjacent to the

aldehyde.

H3 ~1.6 Multiplet Methylene protons.

H6 ~2.2 Multiplet
Methylene protons

between the alkynes.

H9 - H12 1.2 - 1.5 Multiplets Alkyl chain protons.

H13 ~0.9 Triplet
Terminal methyl

protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and

internal alkyne functional groups.[4][5][6][7]

Functional Group
Expected Absorption
(cm⁻¹)

Intensity

C=O (Aldehyde) 1720 - 1740 Strong

C-H (Aldehyde) 2820 - 2850 and 2720 - 2750 Medium (two bands)

C≡C (Internal Alkyne) 2100 - 2260 Weak to medium

Experimental Protocols
General Synthesis of a Diynal via Cadiot-Chodkiewicz Coupling
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While a specific protocol for Trideca-4,7-diynal is not readily available, a general and plausible

synthetic route can be adapted from established methods for the synthesis of polyynes.[8][9]

[10] A common strategy involves the Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-

bromoalkyne.

Step 1: Synthesis of 1-bromo-1-heptyne (Precursor 1)

To a solution of 1-heptyne in acetone, add N-bromosuccinimide (NBS) and a catalytic

amount of silver nitrate.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Quench the reaction with water and extract the product with diethyl ether.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 1-bromo-1-heptyne.

Step 2: Synthesis of Hex-5-yn-1-al (Precursor 2)

Protect the aldehyde of 5-hexynal as a dimethyl acetal.

The resulting protected alkyne is carried forward to the coupling step.

Step 3: Cadiot-Chodkiewicz Coupling

To a solution of 1-bromo-1-heptyne and the protected hex-5-yn-1-al in a suitable solvent

(e.g., THF/methanol), add a catalytic amount of copper(I) chloride and an amine base (e.g.,

ethylamine).

Stir the reaction at room temperature under an inert atmosphere.

After completion, quench the reaction with an aqueous solution of ammonium chloride and

extract the product.

Purify the coupled product by column chromatography.

Step 4: Deprotection
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Treat the purified, protected diynal with an acidic aqueous solution (e.g., dilute HCl) to

hydrolyze the acetal and yield Trideca-4,7-diynal.

Purify the final product by column chromatography.

Visualizations
Synthetic Workflow for Trideca-4,7-diynal
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Caption: A representative synthetic pathway for Trideca-4,7-diynal.

Hypothetical Signaling Pathway Modulation
Polyunsaturated fatty acids and their analogs can influence various cellular signaling pathways.

Alkynyl-containing fatty acid surrogates have been used to study lipid metabolism and

oxidation.[11][12] Reactive aldehydes are also known to interact with cellular nucleophiles,

potentially modulating pathways related to oxidative stress and inflammation.
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Hypothetical Signaling Pathway Modulation by Trideca-4,7-diynal
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Caption: Potential cellular interactions of Trideca-4,7-diynal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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